molecular formula C39H26N6O12 B11104703 4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]

4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]

Cat. No.: B11104703
M. Wt: 770.7 g/mol
InChI Key: CVQRXITVGSVIOJ-UHFFFAOYSA-N
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Description

“2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” is a complex organic compound characterized by multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” likely involves multiple steps, including the formation of the aromatic rings, introduction of nitro groups, and coupling reactions to link the various components. Typical reaction conditions may include:

    Temperature: Elevated temperatures to facilitate reaction kinetics.

    Catalysts: Use of catalysts such as palladium or other transition metals.

    Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Chemistry: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Aromatic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: In the development of polymers and advanced materials.

Biology

    Biochemical Probes: For studying enzyme interactions.

    Drug Development: Potential use as a pharmacophore in drug design.

Medicine

    Therapeutics: Investigated for potential therapeutic properties.

    Diagnostics: Used in diagnostic assays.

Industry

    Dyes and Pigments: As a precursor for synthetic dyes.

    Electronics: In the development of organic electronic materials.

Mechanism of Action

The mechanism of action for “2-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use in biochemistry and industry.

    Benzylideneaniline Derivatives: Studied for their chemical and biological properties.

Properties

Molecular Formula

C39H26N6O12

Molecular Weight

770.7 g/mol

IUPAC Name

2-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-[[3-[[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C39H26N6O12/c46-36-13-5-26(18-32(36)40-22-24-1-9-30(10-2-24)56-38-15-7-28(42(48)49)20-34(38)44(52)53)17-27-6-14-37(47)33(19-27)41-23-25-3-11-31(12-4-25)57-39-16-8-29(43(50)51)21-35(39)45(54)55/h1-16,18-23,46-47H,17H2

InChI Key

CVQRXITVGSVIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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